molecular formula C23H20O5 B2753977 1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate CAS No. 433691-48-6

1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2753977
CAS No.: 433691-48-6
M. Wt: 376.408
InChI Key: RJJWQFGIMTWMMH-UHFFFAOYSA-N
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Description

1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines a chromene core with an ester linkage to a substituted propanone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The chromene moiety is known for its biological activities, while the ester linkage provides a site for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the chromene core, which can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid. The resulting 2H-chromene-3-carboxylate is then subjected to allylation using allyl bromide and a base such as potassium carbonate.

The next step involves the preparation of the 1-oxo-1-(p-tolyl)propan-2-yl moiety. This can be achieved by the Friedel-Crafts acylation of toluene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The final step is the esterification reaction between the chromene derivative and the acylated toluene derivative, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, green chemistry principles might be applied to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Carboxylic acids, alcohols

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The chromene core is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound could be explored for similar activities.

    Medicine: Potential use in drug development due to its bioactive chromene moiety. It could be investigated for therapeutic applications in diseases where chromene derivatives have shown efficacy.

    Industry: Possible applications in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate would depend on its specific application. In biological systems, the chromene moiety could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ester linkage might facilitate the compound’s entry into cells or its interaction with specific proteins. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar to chromenes, coumarins are known for their biological activities and are used in various medicinal applications.

    Flavonoids: These compounds also contain a chromene-like structure and exhibit a wide range of biological activities.

    Benzopyrans: Structurally related to chromenes, benzopyrans are another class of compounds with significant biological and chemical importance.

Uniqueness

1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate is unique due to the combination of its chromene core with an ester linkage to a substituted propanone. This structure provides a versatile platform for further chemical modifications and potential applications in various fields. The presence of the allyl group adds another dimension of reactivity, making this compound particularly interesting for synthetic chemists.

Properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-oxo-8-prop-2-enylchromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c1-4-6-17-7-5-8-18-13-19(23(26)28-21(17)18)22(25)27-15(3)20(24)16-11-9-14(2)10-12-16/h4-5,7-13,15H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJWQFGIMTWMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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